molecular formula C8H18ClNO B14313153 N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride CAS No. 108864-32-0

N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride

Cat. No.: B14313153
CAS No.: 108864-32-0
M. Wt: 179.69 g/mol
InChI Key: SGWYLUGRGUBYAD-UHFFFAOYSA-M
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Description

N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride is a quaternary ammonium compound with a hydroxyl group and a butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride typically involves the reaction of N,N-dimethylbut-3-en-1-amine with ethylene oxide in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

N,N-dimethylbut-3-en-1-amine+ethylene oxide+HClN-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride\text{N,N-dimethylbut-3-en-1-amine} + \text{ethylene oxide} + \text{HCl} \rightarrow \text{this compound} N,N-dimethylbut-3-en-1-amine+ethylene oxide+HCl→N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to form amines.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are employed.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted ammonium compounds.

Scientific Research Applications

N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of cell membrane interactions and as a potential antimicrobial agent.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group interacts with negatively charged components of cell membranes, leading to disruption of membrane integrity and cell lysis. This property makes it a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N-(2-hydroxyethyl)ammonium chloride
  • N,N-Dimethyl-N-(2-hydroxyethyl)-N-(2-chloroethyl)ammonium chloride
  • N,N-Dimethyl-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)ammonium chloride

Uniqueness

N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride is unique due to its butenyl chain, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

108864-32-0

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

but-3-enyl-(2-hydroxyethyl)-dimethylazanium;chloride

InChI

InChI=1S/C8H18NO.ClH/c1-4-5-6-9(2,3)7-8-10;/h4,10H,1,5-8H2,2-3H3;1H/q+1;/p-1

InChI Key

SGWYLUGRGUBYAD-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CCC=C)CCO.[Cl-]

Origin of Product

United States

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